

Preclinical Evidence for Eprenetapopt in Myelodysplastic Syndromes: A Technical Guide

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Compound of Interest

Compound Name: Eprenetapopt

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Introduction

Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). Mutations in the TP53 gene are present in a significant subset of MDS patients and are associated with a poor prognosis and resistance to standard therapies. **Eprenetapopt** (APR-246) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to mutant p53 protein, thereby inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of **Eprenetapopt** in MDS, with a focus on its synergistic activity with the hypomethylating agent azacitidine.

Mechanism of Action

Eprenetapopt is a prodrug that spontaneously converts to its active compound, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein. This binding induces a conformational change in the mutant p53, restoring its wild-type tumor suppressor functions, including the induction of apoptosis and cell cycle arrest.

Beyond its p53-dependent activity, **Eprenetapopt** has also been shown to exert anti-tumor effects through p53-independent mechanisms. These include the induction of oxidative stress

through the depletion of glutathione and the inhibition of thioredoxin reductase, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Preclinical Efficacy in Myelodysplastic Syndromes

The preclinical rationale for combining **Eprenetapopt** with azacitidine in TP53-mutant MDS has been validated through in vitro and in vivo studies, primarily utilizing the TP53-mutant (p.R248Q) MDS/AML cell line, SKM1.[\[1\]](#)

In Vitro Studies

Cell Viability and Apoptosis

The combination of **Eprenetapopt** and azacitidine has been shown to have a synergistic effect on inducing apoptosis and inhibiting the proliferation of TP53-mutant MDS/AML cells.[\[1\]](#)[\[2\]](#) In the SKM1 cell line, the combination of these two agents resulted in a significant increase in apoptotic cells compared to either agent alone.[\[1\]](#)

Cell Line	Treatment	Observation	Reference
SKM1 (TP53 p.R248Q)	Eprenetapopt + Azacitidine	Doubling of apoptotic cells vs. azacitidine alone	[1]
SKM1 (TP53 p.R248Q)	Eprenetapopt + Azacitidine	Synergistic pro-apoptotic effect	[1]
Primary TP53-mutated MDS/AML patient cells	Eprenetapopt + Azacitidine	Synergistic effect	[3]

Cell Cycle Analysis

The combination therapy also demonstrated a profound impact on cell cycle progression in TP53-mutant cells. Treatment of SKM1 cells with **Eprenetapopt** and azacitidine led to a significant cell cycle arrest in the G0/G1 phase.[\[1\]](#)

Cell Line	Treatment	Observation	Reference
SKM1 (TP53 p.R248Q)	Eprenetapopt + Azacitidine	83% of cells undergoing cell cycle arrest in G0/G1	[1]

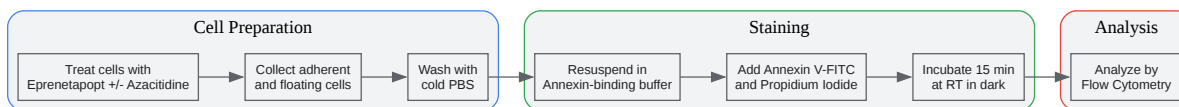
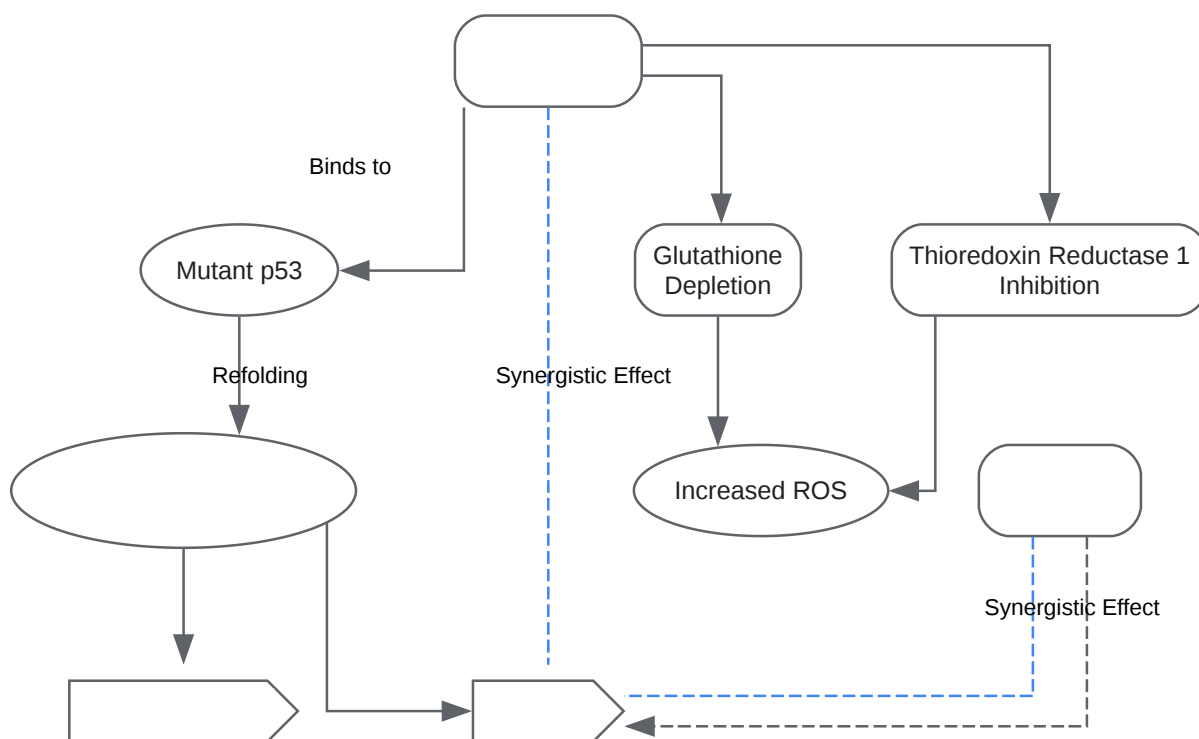
In Vivo Studies

The synergistic anti-tumor activity of **Eprenetapopt** and azacitidine was confirmed in a xenotransplantation mouse model using the SKM1 cell line.[1] The combination therapy resulted in a pronounced and durable inhibition of disease progression.[1]

Animal Model	Cell Line	Treatment	Outcome	Reference
Xenotransplantation model	SKM1 (TP53 p.R248Q)	Eprenetapopt + Azacitidine	Pronounced and durable inhibition of disease progression	[1]

Signaling Pathways and Molecular Mechanisms

The synergistic effect of **Eprenetapopt** and azacitidine is mediated through the modulation of key cellular pathways. Transcriptomic analysis of SKM1 cells treated with the combination revealed a significant enrichment of genes induced by reactive oxygen species (ROS).[1]



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References

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